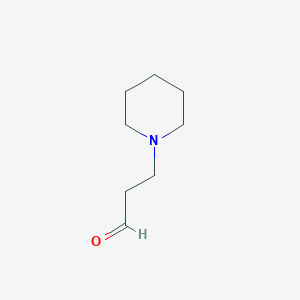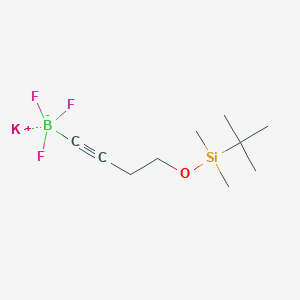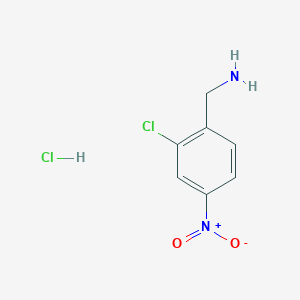
Chlorhydrate de (2-chloro-4-nitrophényl)méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chloro-4-nitrophenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H8Cl2N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “(2-Chloro-4-nitrophenyl)methanamine hydrochloride” is 1S/C7H7ClN2O2.ClH/c8-7-3-6(10(11)12)2-1-5(7)4-9;/h1-3H,4,9H2;1H . This indicates the presence of a chlorine atom, a nitro group, and a methanamine group on the phenyl ring .Physical And Chemical Properties Analysis
“(2-Chloro-4-nitrophenyl)methanamine hydrochloride” is a powder with a molecular weight of 223.06 .Applications De Recherche Scientifique
Synthèse de Complexes et de Formamides
Le chlorhydrate de (2-chloro-4-nitrophényl)méthanamine est utilisé dans la synthèse de complexes d'ortho-métalation des phénéthylamines primaires contenant des palladacycles à six chaînons et de la N-(4-nitrophénéthyl)formamide .
Matériau Optique Non Linéaire
Ce composé a été étudié pour son potentiel dans les applications optiques non linéaires en raison de sa capacité à produire une génération de seconde harmonique (SHG) qui est 2 fois plus élevée que celle obtenue à partir de phosphate dihydrogène de potassium (KDP) lors de l'irradiation avec un faisceau laser de 800 nm .
Intermédiaires dans les Synthèses Chimiques
Il sert d'intermédiaire dans les synthèses chimiques de divers pesticides, colorants et produits pharmaceutiques .
Modification de la Poudre de Graphite et des Nanotubes de Carbone Multiparois Le composé a été utilisé dans la modification chimique de la poudre de graphite et des nanotubes de carbone multiparois .
Mécanisme D'action
Mode of Action
It is known that amines can undergo aminolysis, a process that involves a concerted mechanism by destabilizing the zwitterionic tetrahedral intermediate . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
It is suggested that the compound might be involved in similar pathways as those of 2,6-dbnp degradation .
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Action Environment
It is known that the medium change from the h2o–dmso mixture to mecn forces the aminolysis of similar compounds to proceed through a concerted mechanism . This suggests that the compound’s action could be influenced by the solvent environment.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
(2-Chloro-4-nitrophenyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in aminolysis reactions, where it acts as a substrate . The nature of these interactions often involves the formation of intermediate complexes that facilitate the biochemical reactions. Additionally, (2-Chloro-4-nitrophenyl)methanamine hydrochloride can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of (2-Chloro-4-nitrophenyl)methanamine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses . Furthermore, (2-Chloro-4-nitrophenyl)methanamine hydrochloride can impact cellular metabolism by inhibiting or activating key metabolic enzymes .
Molecular Mechanism
At the molecular level, (2-Chloro-4-nitrophenyl)methanamine hydrochloride exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, leading to their inhibition or activation . This binding often involves specific interactions with the active sites of enzymes, resulting in changes in their catalytic activity. Additionally, (2-Chloro-4-nitrophenyl)methanamine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-4-nitrophenyl)methanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Chloro-4-nitrophenyl)methanamine hydrochloride remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of (2-Chloro-4-nitrophenyl)methanamine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of (2-Chloro-4-nitrophenyl)methanamine hydrochloride can result in toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
(2-Chloro-4-nitrophenyl)methanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. For example, (2-Chloro-4-nitrophenyl)methanamine hydrochloride can be metabolized through aminolysis reactions, leading to the formation of intermediate compounds that participate in further biochemical processes .
Transport and Distribution
The transport and distribution of (2-Chloro-4-nitrophenyl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of (2-Chloro-4-nitrophenyl)methanamine hydrochloride can influence its activity and function, as it may accumulate in specific tissues or organelles .
Subcellular Localization
The subcellular localization of (2-Chloro-4-nitrophenyl)methanamine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, (2-Chloro-4-nitrophenyl)methanamine hydrochloride can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . The precise localization of the compound within cells can determine its biochemical effects and interactions with other biomolecules .
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-7-3-6(10(11)12)2-1-5(7)4-9;/h1-3H,4,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKJAEKTVXZPER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)
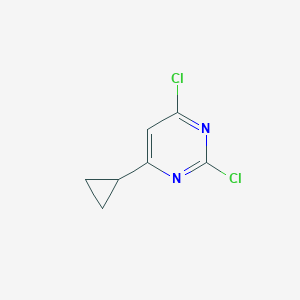
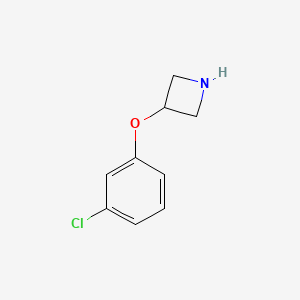
![6-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1358439.png)
![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)
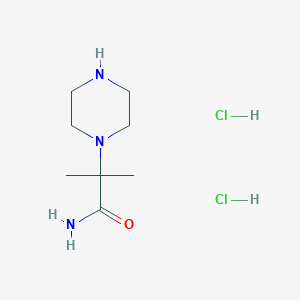

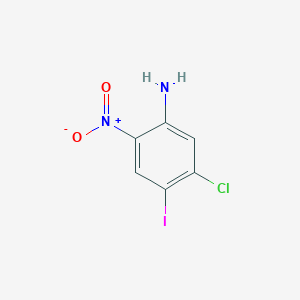
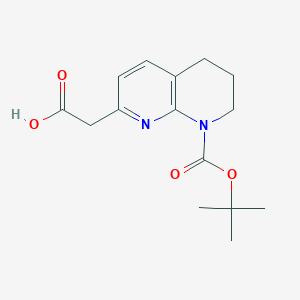

![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)
